molecular formula C13H13NOS B2477807 4-(Thiolan-3-yloxy)quinoline CAS No. 2195877-84-8

4-(Thiolan-3-yloxy)quinoline

Cat. No.: B2477807
CAS No.: 2195877-84-8
M. Wt: 231.31
InChI Key: LAMFUSVHTLKINI-UHFFFAOYSA-N
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Description

4-(Thiolan-3-yloxy)quinoline is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in the fight against antimicrobial resistance (AMR). Its core structure is derived from quinoline, a privileged heterocyclic compound known for its diverse pharmacological properties . Research on closely related quinoline-4-yloxy analogs has demonstrated their potential as potent efflux pump inhibitors (EPIs) against resistant bacterial strains . For instance, specific derivatives have been shown to synergize with fluoroquinolone antibiotics like ciprofloxacin, effectively reversing resistance in Staphylococcus aureus by inhibiting the NorA efflux pump, which is responsible for extruding antibiotics from the bacterial cell . Furthermore, the 2-(quinolin-4-yloxy)acetamide chemotype has emerged as a promising scaffold in antitubercular drug discovery. Such compounds exhibit potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis by potentially targeting the QcrB subunit of the cytochrome bc1 complex, a key component in the bacterial electron transport chain . The structural motif of a thiolane (tetrahydrothiophene) ring attached via an oxygen linker, as seen in this compound, is a key feature in advanced research compounds. This modification is part of ongoing scaffold-hopping strategies to optimize the pharmacokinetic properties and efficacy of quinoline-based inhibitors, making it a valuable tool for researchers exploring new mechanisms to overcome multidrug-resistant infections .

Properties

IUPAC Name

4-(thiolan-3-yloxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-4-12-11(3-1)13(5-7-14-12)15-10-6-8-16-9-10/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFUSVHTLKINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiolan-3-yloxy)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(Thiolan-3-yloxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Biological Applications

The biological activities of 4-(Thiolan-3-yloxy)quinoline derivatives are significant, particularly in the following areas:

1. Anticancer Activity

  • Numerous studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis .
  • In silico studies have shown that certain derivatives exhibit promising binding affinities to cancer-related proteins, suggesting their potential as targeted therapies for cancers such as breast cancer .

2. Antimicrobial Properties

  • The compound has been investigated for its antimicrobial activity against a range of pathogens. Quinoline derivatives have shown effectiveness against both bacterial and fungal strains, making them valuable in developing new antibiotics .
  • For instance, derivatives of quinoline have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity comparable to established antibiotics .

3. Antimalarial and Antiviral Applications

  • Quinoline compounds are well-known for their antimalarial properties, with some derivatives being effective against Plasmodium species. The structural modifications in compounds like this compound may enhance their activity against malaria parasites .
  • Additionally, there is ongoing research into the antiviral properties of quinoline derivatives, particularly their ability to inhibit viral replication .

Industrial Applications

Beyond biological applications, this compound serves as a valuable building block in synthetic chemistry:

  • Material Science : It is utilized in the development of new materials due to its unique chemical structure.
  • Pharmaceutical Development : The compound acts as a precursor for synthesizing more complex pharmaceutical agents, contributing to drug discovery efforts aimed at treating various diseases .

Case Studies and Research Findings

Several studies provide insights into the efficacy and potential applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM .
Study 2Antimicrobial PropertiesExhibited potent activity against MRSA with MIC values comparable to standard treatments .
Study 3Antimalarial ActivityShowed promising results in inhibiting Plasmodium falciparum growth in vitro .

Mechanism of Action

The mechanism of action of 4-(Thiolan-3-yloxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of essential biological processes. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with cellular proteins involved in signal transduction pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioquinolines

  • 4-((4-(tert-butyl)benzyl)thio)-6-methoxy-2-methylquinoline (Compound 1/5a) Structure: A thioether-linked tert-butylbenzyl group at the 4-position. Activity: Exhibits potent anti-tubercular activity (MIC < 1 μM) by targeting the QcrB subunit of Mycobacterium tuberculosis’ cytochrome bc1 complex . Key Difference: The tert-butyl group enhances lipophilicity, whereas 4-(Thiolan-3-yloxy)quinoline’s thiolane ring may offer conformational rigidity and moderate polarity.

Oxyquinolines

  • Chloroquine and Hydroxychloroquine Structure: Piperazine or oxazine rings at the 4-position. Activity: Antimalarial agents targeting heme polymerization; hydroxychloroquine has additional anti-inflammatory properties . Key Difference: The flexible piperazine/oxazine side chains improve solubility and bioavailability, whereas the thiolane ring in this compound may reduce solubility but enhance membrane permeability .

Adamantyl-Substituted Quinolines

  • 4-(1-Adamantyl)quinoline Derivatives Structure: Bulky adamantyl group at the 4-position. Activity: Potent antitubercular agents with improved metabolic stability due to adamantane’s steric protection .

Piperidine/Thiophene-Substituted Quinolines

  • 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Structure: Piperidine at the 4-position and thiophene at the 2-position. Activity: Research applications in kinase inhibition (hypothetical, based on structural motifs). Key Difference: Dual substitution at the 2- and 4-positions diversifies binding modes compared to this compound’s single substitution .

Structural and Functional Data Table

Compound Substituent(s) Biological Activity Key Feature(s) Reference
This compound Thiolane-3-yloxy (4-position) Hypothesized antitubercular Sulfur-enhanced lipophilicity Inferred
Compound 1/5a tert-Butylbenzylthio Anti-tubercular (MIC < 1 μM) High lipophilicity, QcrB inhibition
Chloroquine Piperazine Antimalarial Flexible side chain, heme binding
4-(1-Adamantyl)quinoline Adamantyl Anti-tubercular Steric bulk, metabolic stability

Mechanistic and Physicochemical Insights

  • Electronic Effects: The thiolane’s sulfur atom in this compound may engage in hydrophobic interactions or weak hydrogen bonding, contrasting with oxygen’s stronger hydrogen-bonding capacity in oxyquinolines .
  • Synthesis: Likely synthesized via Pd-catalyzed coupling of a thiolane-containing boronic acid with 4-bromoquinoline, analogous to methods in .
  • Solubility : Thiolane’s moderate polarity may result in intermediate solubility compared to adamantyl’s high lipophilicity and piperazine’s hydrophilicity .

Biological Activity

4-(Thiolan-3-yloxy)quinoline is a heterocyclic compound characterized by a quinoline core with a thiolan-3-yloxy substituent. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer contexts. Quinoline derivatives are widely recognized for their diverse biological activities, and the unique structural features of this compound may enhance its efficacy compared to other derivatives.

The biological activity of quinolines, including this compound, primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. By disrupting DNA synthesis in bacteria, these compounds can lead to cell death, making them effective antimicrobial agents. Additionally, quinolines may exhibit anticancer properties by interfering with the proliferation of cancer cells through similar mechanisms of action involving DNA damage and apoptosis induction .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that quinoline derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiolan-3-yloxy group may enhance these effects by improving solubility and bioavailability .
  • Anticancer Activity :
    • In vitro studies indicate that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, molecular docking studies suggest that certain quinoline derivatives exhibit strong binding affinities to targets involved in cancer progression, potentially leading to effective therapeutic agents .
  • Antioxidant Properties :
    • Recent research highlights the potential of quinoline derivatives as multifunctional antioxidants, which could play a role in neuroprotection against diseases like Alzheimer’s and Parkinson’s .

Case Studies

  • Antimicrobial Efficacy :
    • A series of novel quinoline derivatives were synthesized and screened for antimicrobial activity. The most active compounds demonstrated significant inhibition against Staphylococcus aureus and various gram-negative bacteria .
  • Anticancer Potential :
    • In a study assessing the effects of quinoline derivatives on leukemia cell lines (HL60, K562), certain compounds showed promising cytotoxic effects, suggesting their potential as anticancer agents .

Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Type Target Organisms/Cells Key Findings Reference
AntimicrobialGram-positive & negative bacteriaSignificant inhibition observed; structure enhances activity
AnticancerVarious cancer cell linesEffective in inhibiting cell growth; potential for further development
AntioxidantNeuroprotective assaysExhibits antioxidant properties; potential for treating neurodegenerative diseases

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